molecular formula C18H25BrN2O3 B2737149 tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate CAS No. 1286273-58-2

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate

Cat. No.: B2737149
CAS No.: 1286273-58-2
M. Wt: 397.313
InChI Key: WEQADRHWUUVPOK-SHTZXODSSA-N
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Description

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a bromobenzamido group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the bromobenzamido group: This step involves the reaction of the cyclohexylcarbamate intermediate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be employed.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1R,4R)-4-(3-chlorobenzamido)cyclohexylcarbamate**: Similar structure but with a chlorine atom instead of bromine.
  • tert-Butyl (1R,4R)-4-(3-fluorobenzamido)cyclohexylcarbamate**: Similar structure but with a fluorine atom instead of bromine.
  • tert-Butyl (1R,4R)-4-(3-iodobenzamido)cyclohexylcarbamate**: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

tert-butyl N-[4-[(3-bromobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQADRHWUUVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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